molecular formula C13H18O3S B5691951 Methyl beta-(2,5-diethyl-3-thenoyl)propionate

Methyl beta-(2,5-diethyl-3-thenoyl)propionate

Cat. No.: B5691951
M. Wt: 254.35 g/mol
InChI Key: MKULVFLWYHQIIB-UHFFFAOYSA-N
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Description

Methyl beta-(2,5-diethyl-3-thenoyl)propionate is an organic compound belonging to the class of esters It is characterized by the presence of a thiophene ring substituted with ethyl groups and a propionate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl beta-(2,5-diethyl-3-thenoyl)propionate typically involves the acylation of thiophene derivatives. One common method includes the reaction of 2,5-diethylthiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified with methanol to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl beta-(2,5-diethyl-3-thenoyl)propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Methyl beta-(2,5-diethyl-3-thenoyl)propionate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl beta-(2,5-diethyl-3-thenoyl)propionate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl beta-(2,5-di-tert-butyl-3-thenoyl)propionate
  • Methyl beta-(2,5-dimethyl-3-thenoyl)propionate

Uniqueness

Methyl beta-(2,5-diethyl-3-thenoyl)propionate is unique due to the presence of ethyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

methyl 4-(2,5-diethylthiophen-3-yl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-4-9-8-10(12(5-2)17-9)11(14)6-7-13(15)16-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKULVFLWYHQIIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)CC)C(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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